Lipophilicity: 2-Furoyl vs. 3-Furoyl Isomer
The 2-furoyl regioisomer (target compound) exhibits a higher computed lipophilicity (XLogP3-AA = 0.4) compared to its 3-furoyl analog (XLogP3-AA = 0.1) [1]. This fourfold difference in partition coefficient is significant for passive membrane permeability and distribution, potentially leading to different pharmacokinetic profiles. Both compounds share the same TPSA of 59.5 Ų, making lipophilicity the primary differentiator for drug-likeness predictions [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.4 |
| Comparator Or Baseline | 1-(3-Furoyl)piperidin-4-amine: 0.1 |
| Quantified Difference | 0.3 log units (target is 4x more lipophilic) |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem) [1] |
Why This Matters
Higher lipophilicity can improve membrane permeability and central nervous system (CNS) penetration, making the 2-furoyl isomer a more suitable starting point for CNS drug discovery programs.
- [1] PubChem. (2025). 1-(2-Furoyl)piperidin-4-amine. National Library of Medicine. Retrieved April 23, 2026. View Source
- [2] PubChem. (2025). 1-(2-Furoyl)piperidin-4-amine. National Library of Medicine. Retrieved April 23, 2026. View Source
